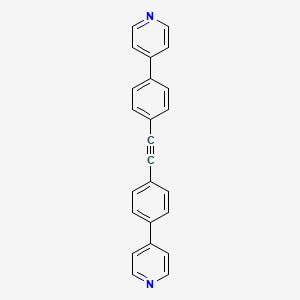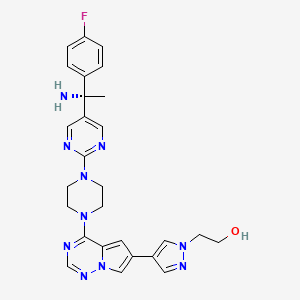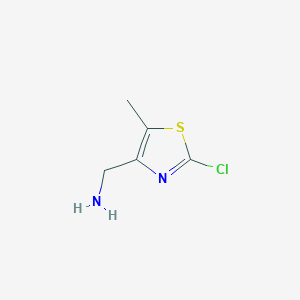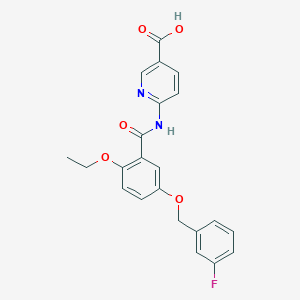
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorobenzyloxybenzoic Acid: Shares the fluorobenzyloxy group but lacks the pyridine ring and other functional groups.
2-Ethoxybenzamide: Contains the ethoxybenzamido group but does not have the pyridine ring or fluorobenzyloxy group.
Uniqueness
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H19FN2O5 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
6-[[2-ethoxy-5-[(3-fluorophenyl)methoxy]benzoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O5/c1-2-29-19-8-7-17(30-13-14-4-3-5-16(23)10-14)11-18(19)21(26)25-20-9-6-15(12-24-20)22(27)28/h3-12H,2,13H2,1H3,(H,27,28)(H,24,25,26) |
Clave InChI |
SJMHIFRVICBVEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC3=NC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




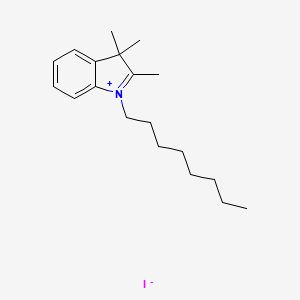
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
